molecular formula C18H19N5O2 B11610376 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610376
M. Wt: 337.4 g/mol
InChI Key: JSZWBUBKWOQBIZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a fused 1,7,9-triazatricyclo framework with multiple heteroatoms (N, O) and functional groups, including an imino (NH), oxo (C=O), and carboxamide moiety.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-4-8-20-17(24)12-10-13-16(22(5-2)14(12)19)21-15-11(3)7-6-9-23(15)18(13)25/h4,6-7,9-10,19H,1,5,8H2,2-3H3,(H,20,24)

InChI Key

JSZWBUBKWOQBIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclization agents such as phosphorus oxychloride (POCl3) and bases like triethylamine.

    Introduction of Functional Groups: Functional groups such as the ethyl, imino, and oxo groups are introduced through various substitution reactions. Reagents like ethyl iodide, ammonia, and oxidizing agents are used.

    Final Coupling: The final step involves coupling the tricyclic core with the prop-2-enyl group and the carboxamide group. This is typically achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural motifs, synthesis, and physicochemical properties.

Structural Analogues from Spiro and Aza-Spiro Systems

describes the synthesis of 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione and related derivatives. These compounds share:

  • Polycyclic frameworks : Both feature fused or spiro-linked rings, though the target compound’s triazatricyclo system is more intricate.
  • Functional groups : Amide and carbonyl groups are present in both systems, but the target lacks the benzothiazole moiety found in ’s compounds.

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Substituents Molecular Weight (Da)*
Target Compound 1,7,9-Triazatricyclo[8.4.0] Imino, oxo, carboxamide Ethyl, methyl, prop-2-enyl ~400–450 (estimated)
8-(4-Dimethylamino-phenyl)-...-dione 7-Oxa-9-aza-spiro[4.5] Amide, carbonyl Benzothiazol-2-yl, dimethylamino ~450–500 (reported)

*Molecular weights estimated based on structural complexity.

Comparison with Beta-Lactam Antibiotics

references cephalosporin derivatives, such as (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Key differences include:

  • Ring systems : Beta-lactams (e.g., bicyclo[4.2.0]) are smaller and less rigid than the target’s tricyclic framework.
  • Functional groups: Beta-lactams prioritize carboxylic acid and thioether groups, whereas the target emphasizes carboxamide and imino groups.
  • Biological relevance : Beta-lactams target bacterial cell walls, while the target’s biological activity (if any) remains uncharacterized .

Table 2: Functional Group Analysis

Compound Type Core Functional Groups Biological Target (if known)
Target Compound Imino, oxo, carboxamide N/A
Cephalosporin Derivatives Carboxylic acid, beta-lactam, thioether Penicillin-binding proteins
Spectroscopic and Physicochemical Properties

highlights the use of IR and UV-Vis spectroscopy to characterize spiro compounds. By analogy:

  • IR spectroscopy : The target’s oxo (C=O, ~1700 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹) groups would produce distinct peaks, similar to those observed in ’s amide derivatives.
  • UV-Vis : Conjugation in the triazatricyclo system may result in absorption bands near 250–300 nm, comparable to benzothiazole-containing analogs .

Solubility : The target’s prop-2-enyl group may enhance lipophilicity relative to ’s hydroxyl-phenyl derivatives, which are likely more polar.

Research Findings and Implications

  • Synthetic Challenges : The target’s tricyclic system likely requires multi-step synthesis, akin to the spiro compounds in , but with greater complexity due to fused rings and stereochemical constraints.
  • Stability: The imino and oxo groups may render the compound prone to hydrolysis under acidic/basic conditions, a concern less prominent in beta-lactams () due to their strained ring systems.
  • Structure-Activity Relationships (SAR): While SAR data are absent, the carboxamide group could serve as a hydrogen-bond donor/acceptor, a feature exploited in drug design for target binding .

Biological Activity

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazatricyclo class. Its unique structure incorporates multiple nitrogen atoms and various functional groups such as imino, carbonyl, and amide functionalities. These features contribute to its potential biological activities and therapeutic applications.

  • Molecular Formula: C18H19N5O2
  • Molecular Weight: 337.4 g/mol
  • IUPAC Name: 7-Ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • Chemical Structure: The compound features a tricyclic framework with several functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Preliminary studies suggest that 7-ethyl-6-imino... may have potential applications in:

  • Anticancer Activity:
    • Compounds in the triazatricyclo family have shown promise in inhibiting tumor growth through various mechanisms.
    • Studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function.
  • Antimicrobial Properties:
    • The presence of imino and carbonyl groups may contribute to antimicrobial activity against various pathogens.
    • Some derivatives have been reported to exhibit significant antibacterial effects.
  • Anti-inflammatory Effects:
    • Certain analogs have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
    • Mechanistic studies suggest modulation of cytokine production as a potential pathway for these effects.

Case Studies

  • Study on Anticancer Properties:
    • A study conducted on a related compound showed that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
    • Mechanistic investigations revealed that the compound induced cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation:
    • A series of derivatives were tested against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
  • Inflammation Model:
    • In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes which may include:

  • Formation of the triazatricyclo core through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitutions or acylation reactions.
  • Final purification through chromatography techniques to ensure high yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its pharmacological relevance:

  • Binding Affinity Studies: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding interactions with target proteins.
  • In Silico Docking: Computational modeling can predict binding modes and affinities with various biomolecular targets.

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